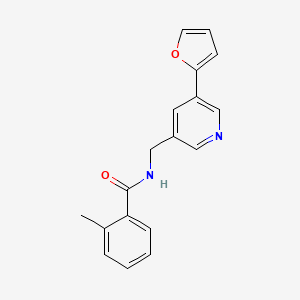

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide

Description

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a benzamide derivative featuring a pyridine-furan hybrid scaffold. Its structure comprises a 2-methylbenzamide core linked to a 5-(furan-2-yl)pyridin-3-ylmethyl group. This compound combines aromatic and heterocyclic motifs, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFMEITXFKUCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by a series of reactions to introduce the furan and pyridine rings . The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions.

Reduction: The pyridine ring can be reduced to form different derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide has been investigated for its potential as an anti-tubercular agent . Its structure allows it to interact with specific biological targets, making it a candidate for drug development. The compound has shown promising results in inhibiting enzymes essential for the survival of Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity

A study explored the efficacy of this compound against M. tuberculosis in vitro, revealing a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µM. This suggests its potential as a lead compound for further drug development.

Materials Science

The unique electronic properties of this compound make it suitable for applications in organic electronics and photovoltaic devices . Its ability to form stable structures can enhance the performance of materials used in these technologies.

Biological Studies

This compound is utilized in various biological studies to understand its interactions with enzymes and receptors. Its mechanism of action involves binding to specific molecular targets, potentially inhibiting their activity.

Summary of Biological Activities

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description | References |

|---|---|---|

| Anti-tubercular | Inhibits enzymes essential for M. tuberculosis | |

| Antimicrobial | Potential activity against various bacteria | |

| Anticancer | Interactions with cancer pathways |

Synthesis and Chemical Reactions

The synthesis typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction . Below is a summary of key synthetic routes and reactions:

| Reaction Type | Key Reagents | Conditions |

|---|---|---|

| Suzuki-Miyaura | Boronic acid, halogenated precursor | Palladium catalysis |

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Palladium on carbon | Catalytic hydrogenation |

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogues in Benzamide-Based Inhibitors

SBI Series ():

Compounds like SBI-2128 and SBI-2131 share a benzamide backbone but incorporate benzothiophene or piperidine moieties instead of the pyridine-furan system. For example:

- SBI-2128 : Features a (Z)-configured benzothiophene-furan hybrid with a phenylhydrazine substituent.

- SBI-2131 : Includes a piperidine-carbonyl group on the benzene ring.

Key Differences :

Table 1: Structural and Physical Comparison with SBI Inhibitors

| Compound | Core Structure | Heterocycle | Physical State | Notable Substituents |

|---|---|---|---|---|

| Target Compound | 2-Methylbenzamide | Pyridine-furan | Not reported | None |

| SBI-2128 | Benzamide | Benzothiophene-furan | Red solid | Phenylhydrazine |

| SBI-2131 | Benzamide | Benzothiophene-furan | Orange solid | Piperidine-carbonyl |

Cytochrome P450 Ligands ()

Compounds such as DPFM (N-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine) and MPFM (N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine) share the pyridine-furan scaffold but lack the benzamide moiety.

Key Differences :

Antiviral Benzamide Derivatives ()

SARS-CoV-2 PLpro inhibitors such as Compound 31 and 32 feature azetidine-amino groups and thiophene rings instead of furan. For example:

- Compound 31: (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide.

Key Differences :

Table 2: Comparison with Antiviral Benzamides

| Compound | Heterocycle | Key Functional Groups | Potential Target |

|---|---|---|---|

| Target Compound | Furan | Pyridine, benzamide | Not reported |

| Compound 31 () | Thiophene | Azetidine, cyclopropane | SARS-CoV-2 PLpro |

Ranitidine-Related Compounds (–6)

Ranitidine derivatives (e.g., ranitidine nitroacetamide) contain dimethylamino-methylfuran groups but are sulfonamide-based rather than benzamides.

Key Differences :

- The target compound’s benzamide core may improve metabolic stability compared to ranitidine’s nitroethene group, which is prone to degradation.

- Ranitidine analogs target histamine H2 receptors, whereas the benzamide scaffold is prevalent in kinase and protease inhibitors, suggesting divergent therapeutic applications .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a furan ring, a pyridine ring, and a benzamide moiety. The synthesis of this compound typically involves multiple steps:

- Formation of Furan-Pyridine Intermediate : This step often utilizes Suzuki-Miyaura coupling with palladium catalysts.

- Benzamide Formation : The intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.

The synthetic routes are optimized for high yield and purity, often employing continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit enzyme inhibition properties, potentially affecting pathways involved in cancer progression and other diseases. For instance, compounds with similar structures have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Therapeutic Potential

Research indicates that this compound may possess anti-cancer properties. A study on similar benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors, which play a role in certain cancers. Compounds containing furan and pyridine moieties were particularly noted for their moderate to high potency against RET kinase activity .

Case Studies and Research Findings

- Inhibitory Effects on Enzymes : A study highlighted the inhibitory effects of related compounds on SARS-CoV-2 main protease (Mpro), revealing IC50 values in the low micromolar range (e.g., 1.55 μM). This suggests potential antiviral applications for compounds structurally related to this compound .

- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity showed that similar compounds exhibited low cytotoxicity in cell lines, indicating a favorable therapeutic window for further development .

- Structure-Activity Relationship (SAR) : Research into the SAR of furan-containing compounds has provided insights into how modifications can enhance biological activity, guiding future drug design efforts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Benzamide with piperazine | RET kinase inhibitor | Moderate potency |

| Pyrazolo[3,4-d]pyrimidine derivatives | Heterocyclic rings | Anticancer activity | Varies |

| N-(4-chloro-[1,1'-biphenyl]-2-yl)benzamide | Biphenyl structure | RET kinase inhibition | High potency |

This table illustrates the diversity among compounds related to this compound, highlighting its unique features and potential advantages in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.